molecular formula C11H17NO3 B1442588 Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 419572-19-3

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1442588
CAS No.: 419572-19-3
M. Wt: 211.26 g/mol
InChI Key: NZZFUILVSGRYMR-JVHMLUBASA-N
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Description

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound with significant potential in various biological applications. Its structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • Purity : Typically around 95% to 98% depending on the supplier .

1. Antioxidant Activity

Research indicates that derivatives of the 3-azabicyclo[3.1.0]hexane framework, including this compound, exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anticancer Properties

Studies have shown that compounds within this structural class can inhibit cancer cell proliferation. The mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis. Specific case studies have demonstrated that certain derivatives can induce cell cycle arrest and promote apoptosis in cancer cell lines .

3. Antidiabetic Effects

Some research has pointed towards the potential antidiabetic effects of these compounds, suggesting they may improve insulin sensitivity and glucose metabolism. This activity is particularly relevant in the context of type 2 diabetes management .

4. Antibacterial Activity

The antibacterial properties of Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane derivatives have been explored, highlighting their effectiveness against various bacterial strains. This makes them promising candidates for the development of new antibiotics .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of several azabicyclo compounds, this compound was tested using DPPH and ABTS assays, showing a significant reduction in free radical formation compared to control samples.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Control1012
Test7580

Case Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Mechanistic Insights

The biological activities associated with Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane derivatives are often attributed to their ability to interact with specific biological targets:

  • Opioid Receptor Antagonism : Compounds within this class have been identified as antagonists at mu-opioid receptors, potentially providing pain relief without the addictive properties associated with traditional opioids .
  • Histone Deacetylase Inhibition : Some studies suggest that these compounds may act as inhibitors of histone deacetylases (HDACs), which play a role in gene expression regulation and are implicated in cancer progression .

Properties

IUPAC Name

tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFUILVSGRYMR-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 3
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 4
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 5
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 6
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

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